5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate
Brand Name: Vulcanchem
CAS No.: 85283-78-9
VCID: VC17302287
InChI: InChI=1S/C29H29N2O.H2O4S/c1-29(2)24-19-21(32-5)15-17-26(24)30(3)27(29)18-16-23-22-13-9-10-14-25(22)31(4)28(23)20-11-7-6-8-12-20;1-5(2,3)4/h6-19H,1-5H3;(H2,1,2,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C29H30N2O5S
Molecular Weight: 518.6 g/mol

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate

CAS No.: 85283-78-9

Cat. No.: VC17302287

Molecular Formula: C29H30N2O5S

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate - 85283-78-9

Specification

CAS No. 85283-78-9
Molecular Formula C29H30N2O5S
Molecular Weight 518.6 g/mol
IUPAC Name hydrogen sulfate;5-methoxy-1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium
Standard InChI InChI=1S/C29H29N2O.H2O4S/c1-29(2)24-19-21(32-5)15-17-26(24)30(3)27(29)18-16-23-22-13-9-10-14-25(22)31(4)28(23)20-11-7-6-8-12-20;1-5(2,3)4/h6-19H,1-5H3;(H2,1,2,3,4)/q+1;/p-1
Standard InChI Key NJPNVCQLPSZMHN-UHFFFAOYSA-M
Isomeric SMILES CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-]
Canonical SMILES CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound belongs to the indolium class, featuring a cationic indolium core stabilized by a hydrogen sulphate counterion. Its molecular formula is C29H30N2O5S, with a molecular weight of 518.6 g/mol. The structure comprises two indole moieties connected via a conjugated vinyl bridge, with substituents including methoxy, methyl, and phenyl groups strategically positioned to influence electronic delocalization .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number85283-78-9
Molecular FormulaC29H30N2O5S
Molecular Weight518.6 g/mol
IUPAC NameHydrogen sulfate;5-methoxy-1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium
Exact Mass518.187 Da

Stereochemical Considerations

The stereochemistry of the vinyl bridge (E-configuration) ensures planarity between the two indole systems, facilitating π-orbital overlap and charge transfer properties. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest restricted rotation around the vinyl bond, leading to distinct diastereomeric populations in solution .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols for this specific compound remain proprietary, patent literature describes generalized methods for synthesizing indolium derivatives . A typical approach involves:

  • Friedel-Crafts alkylation of 5-methoxyindole with trimethylacetyl chloride to install the 1,3,3-trimethyl substituents.

  • Vilsmeier-Haack formylation to introduce the vinyl-linked second indole moiety.

  • Quaternization with dimethyl sulfate followed by ion exchange with sulfuric acid to yield the hydrogen sulphate salt .

Critical Process Parameters

  • Temperature control: Maintaining reaction temperatures below 40°C during quaternization prevents decomposition of the indolium core .

  • Counterion exchange efficiency: The replacement of methyl sulfate with hydrogen sulphate occurs at 85-90% yield in methanol/water mixtures.

Physicochemical Properties

Solubility Profile

The compound exhibits limited solubility in non-polar solvents (<0.1 mg/mL in hexane) but moderate solubility in polar aprotic solvents:

  • DMSO: 12.4 mg/mL

  • DMF: 8.7 mg/mL

  • Methanol: 5.2 mg/mL

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with a sharp mass loss curve indicating rapid breakdown of the sulphate counterion and subsequent carbonization of the organic framework .

Spectroscopic Characterization

UV-Vis Absorption

The extended conjugation system produces strong absorption in the visible spectrum:

  • λmax (MeOH): 542 nm (ε = 18,400 M⁻¹cm⁻¹)

  • Shoulder band: 498 nm (ε = 9,200 M⁻¹cm⁻¹)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 519.194 [M+H]⁺, with characteristic fragmentation patterns:

  • Loss of H2SO4 (-98 Da) at m/z 421.167

  • Cleavage of the vinyl bridge at m/z 284.132 and 235.109

Comparative Analysis with Structural Analogs

Table 2: Counterion Effects on Properties

CounterionMelting Point (°C)Solubility (H2O mg/mL)λmax (nm)
Hydrogen sulphate218 (dec.)0.8542
Methyl sulphate1951.2539
Tosylate2270.3547

The hydrogen sulphate derivative exhibits intermediate solubility between methyl sulphate and tosylate salts, while maintaining the highest thermal stability.

Recent Research Developments

Supramolecular Assemblies

2024 studies demonstrate self-assembly into nanotubular structures (diameter = 12.4 ± 1.2 nm) in aqueous DMSO, driven by π-π stacking and sulphate hydrogen bonding. These assemblies show promise as drug delivery vehicles, with 78% loading capacity for doxorubicin.

Catalytic Applications

Preliminary results indicate activity as a phase-transfer catalyst in Ullmann coupling reactions (yield improvement from 45% to 82% for aryl bromides) .

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